Nicomol

Description

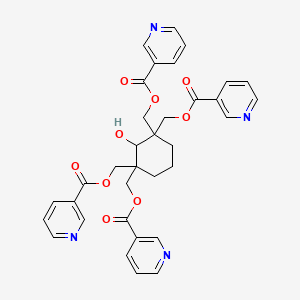

This compound is a niacin derivative with antilipidemic activity.

structure

Properties

IUPAC Name |

[2-hydroxy-1,3,3-tris(pyridine-3-carbonyloxymethyl)cyclohexyl]methyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N4O9/c39-28(24-6-1-12-35-16-24)44-20-33(21-45-29(40)25-7-2-13-36-17-25)10-5-11-34(32(33)43,22-46-30(41)26-8-3-14-37-18-26)23-47-31(42)27-9-4-15-38-19-27/h1-4,6-9,12-19,32,43H,5,10-11,20-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAHPESAMYMDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)(COC(=O)C2=CN=CC=C2)COC(=O)C3=CN=CC=C3)O)(COC(=O)C4=CN=CC=C4)COC(=O)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048722 | |

| Record name | Nicomolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27959-26-8 | |

| Record name | Nicomol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27959-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicomol [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027959268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicomolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicomol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/215U8X2R44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of Nicomol

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Nicomol, a derivative of nicotinic acid, has demonstrated significant lipid-lowering and vasodilatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its molecular interactions and downstream signaling pathways. Through a synthesis of available preclinical and clinical data, this document aims to furnish researchers and drug development professionals with a thorough understanding of the pharmacological profile of this compound.

Molecular Interaction and Primary Pharmacodynamics

This compound's primary mechanism of action is centered on its role as a prodrug of nicotinic acid (niacin) and acipimox. Following administration, this compound undergoes hydrolysis, releasing these two active moieties. The principal pharmacological effects are therefore attributable to the actions of nicotinic acid and acipimox.

The key molecular target for nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. This receptor is highly expressed in adipocytes and immune cells such as macrophages. The binding of nicotinic acid to GPR109A initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone-sensitive lipase in adipose tissue.

Impact on Lipid Metabolism

The inhibition of hormone-sensitive lipase is a critical step in the lipid-lowering effect of this compound. This enzyme is responsible for the breakdown of triglycerides into free fatty acids (FFAs) within adipocytes. By inhibiting HSL, this compound effectively reduces the flux of FFAs from adipose tissue to the liver.

A reduction in hepatic FFA availability has two major downstream consequences:

-

Decreased Triglyceride Synthesis: The liver utilizes FFAs as a primary substrate for the synthesis of triglycerides. A diminished supply of FFAs leads to a significant reduction in the production and secretion of very-low-density lipoproteins (VLDL), which are rich in triglycerides.

-

Reduced LDL Production: As VLDL particles are the precursors to low-density lipoproteins (LDL), a decrease in VLDL synthesis subsequently leads to a reduction in circulating LDL cholesterol levels.

Furthermore, nicotinic acid has been shown to increase the levels of high-density lipoprotein (HDL) cholesterol, although the precise mechanism remains less elucidated. It is hypothesized to involve reduced hepatic uptake and catabolism of HDL particles.

Experimental Protocols

3.1. In Vitro Lipolysis Assay

-

Objective: To determine the inhibitory effect of this compound's active metabolites on lipolysis in adipocytes.

-

Methodology:

-

Differentiated 3T3-L1 adipocytes are cultured in multi-well plates.

-

Cells are pre-incubated with various concentrations of nicotinic acid or acipimox for 1 hour.

-

Lipolysis is stimulated by the addition of isoproterenol (a β-adrenergic agonist).

-

After a 2-hour incubation, the concentration of free fatty acids and glycerol released into the culture medium is quantified using commercially available colorimetric assay kits.

-

The IC50 value (the concentration at which 50% of maximal inhibition is observed) is calculated.

-

Quantitative Data Summary

| Parameter | Vehicle Control | This compound Treatment | Percentage Change |

| Plasma Triglycerides (mg/dL) | 150 ± 15 | 95 ± 12 | ↓ 36.7% |

| Total Cholesterol (mg/dL) | 210 ± 20 | 170 ± 18 | ↓ 19.0% |

| LDL Cholesterol (mg/dL) | 130 ± 15 | 90 ± 10 | ↓ 30.8% |

| HDL Cholesterol (mg/dL) | 45 ± 5 | 55 ± 6 | ↑ 22.2% |

| Free Fatty Acids (μmol/L) | 600 ± 50 | 350 ± 40 | ↓ 41.7% |

Table 1: Representative changes in lipid parameters following this compound administration in a preclinical hyperlipidemic model. Data are presented as mean ± standard deviation.

Vasodilatory Effects

The vasodilatory action of this compound, which often manifests as cutaneous flushing, is also mediated by the GPR109A receptor, but in this case, on Langerhans cells and keratinocytes in the skin. Activation of the receptor in these cells leads to the rapid synthesis and release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). These prostaglandins then act on adjacent blood vessels, causing vasodilation and the characteristic flushing response.

Conclusion

The mechanism of action of this compound is intrinsically linked to its metabolic conversion to nicotinic acid and acipimox. Its potent lipid-modifying effects are primarily driven by the inhibition of lipolysis in adipose tissue via the GPR109A receptor, leading to a cascade of favorable changes in the lipid profile. The well-documented vasodilatory side effect is also a direct consequence of GPR109A activation in the skin. A thorough understanding of these pathways is essential for the strategic development of novel therapeutics with improved efficacy and tolerability profiles.

Nicomol: A Niacin Derivative for Advanced Lipid Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nicomol, a derivative of nicotinic acid (niacin), presents a significant area of interest in the management of dyslipidemia. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, and its effects on lipid profiles. Drawing from available preclinical and clinical data, this document outlines the quantitative impact of this compound on cholesterol and triglyceride levels. Detailed experimental protocols for key assays relevant to the study of this compound and other niacin derivatives are provided to support further research and development. Furthermore, this guide includes visualizations of the critical signaling pathways influenced by this compound, offering a deeper understanding of its molecular interactions for researchers and drug development professionals.

Introduction

Niacin (Vitamin B3) has long been recognized for its broad-spectrum lipid-modifying properties, including its ability to raise high-density lipoprotein cholesterol (HDL-C), and lower low-density lipoprotein cholesterol (LDL-C) and triglycerides.[1] this compound, chemically known as 2,2,6,6-tetrakis(nicotinoyloxymethyl)cyclohexanol, is a niacin derivative developed to leverage these benefits in the treatment of hyperlipidemia. This guide delves into the technical aspects of this compound, providing a foundational resource for the scientific community.

Chemical and Physical Properties

This compound is a complex ester of nicotinic acid and a cyclohexanol derivative. Its structure is designed to release nicotinic acid upon metabolism.

| Property | Value |

| IUPAC Name | [2-hydroxy-1,3,3-tris(pyridine-3-carbonyloxymethyl)cyclohexyl]methyl pyridine-3-carboxylate |

| Molecular Formula | C34H32N4O9 |

| Synonyms | Cholexamin, K-31 |

Mechanism of Action

The therapeutic effects of this compound, as a niacin derivative, are primarily attributed to the actions of its active metabolite, nicotinic acid. The mechanisms are multifaceted and impact various stages of lipid metabolism.

Inhibition of Adipose Tissue Lipolysis via GPR109A Activation

Nicotinic acid binds to the G protein-coupled receptor 109A (GPR109A, also known as HM74A) on the surface of adipocytes. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, decrease the activity of hormone-sensitive lipase, a key enzyme in the breakdown of stored triglycerides into free fatty acids (FFAs). The resulting decrease in the flux of FFAs from adipose tissue to the liver reduces the substrate available for hepatic triglyceride and very-low-density lipoprotein (VLDL) synthesis.

Inhibition of Hepatic Diacylglycerol Acyltransferase-2 (DGAT2)

Niacin directly inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2) in hepatocytes. DGAT2 is a critical enzyme that catalyzes the final step in triglyceride synthesis. By inhibiting DGAT2, niacin reduces the liver's capacity to produce triglycerides, which are essential for the assembly and secretion of VLDL particles. This leads to a reduction in plasma levels of both VLDL and, subsequently, LDL, as VLDL is a precursor to LDL.

Quantitative Data on Lipid Profile Modulation

Clinical data on this compound demonstrates its efficacy in improving the lipid profile. A study by Watanabe et al. (1979) provides key quantitative insights into its effects.

Table 1: Effects of this compound on Serum Lipid Levels [2]

| Parameter | Dosage | Duration | Mean Change |

| HDL Cholesterol | 1,200 mg/day | 1 to 3 months | +3 to 5 mg/dl |

| Total Cholesterol | 1,200 mg/day | 1 to 3 months | -14 to 15 mg/dl |

| Total/HDL Cholesterol Ratio | 1,200 mg/day | 1 month | -0.9 (p < 0.05) |

| Total/HDL Cholesterol Ratio | 1,200 mg/day | 3 months | -0.8 |

Experimental Protocols

To facilitate further research into this compound and related compounds, this section provides detailed methodologies for key experiments.

Experimental Workflow: Assessment of Lipid Profile in a Rodent Model

This workflow outlines the key steps in evaluating the in-vivo efficacy of a niacin derivative on the lipid profile of hyperlipidemic rats.

References

An In-depth Technical Guide to the Anticoagulant Properties of Nicomol (Nicoumalone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicoumalone, also known as acenocoumarol, is a potent oral anticoagulant belonging to the 4-hydroxycoumarin class of vitamin K antagonists. It is a widely prescribed therapeutic agent for the prevention and treatment of thromboembolic disorders, including deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation.[1][2][3] This technical guide provides a comprehensive overview of the core anticoagulant properties of nicoumalone, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for the evaluation of its anticoagulant effects are also presented, alongside quantitative data to support researchers and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of the Vitamin K Cycle

Nicoumalone exerts its anticoagulant effect by disrupting the vitamin K cycle, a critical pathway for the synthesis of active coagulation factors.[2][4] Specifically, nicoumalone is a potent inhibitor of the enzyme vitamin K epoxide reductase complex subunit 1 (VKORC1). This enzyme is responsible for the reduction of vitamin K 2,3-epoxide to vitamin K quinone, and subsequently to vitamin K hydroquinone, the active form of vitamin K.

The inhibition of VKORC1 by nicoumalone leads to a depletion of the intracellular pool of vitamin K hydroquinone. This reduced form of vitamin K is an essential cofactor for the gamma-glutamyl carboxylase enzyme, which catalyzes the post-translational carboxylation of glutamate residues to gamma-carboxyglutamate (Gla) on the N-terminal regions of vitamin K-dependent clotting factors. The Gla residues are crucial for the calcium-dependent binding of these clotting factors to phospholipid membranes, a necessary step in the coagulation cascade.

By preventing this carboxylation, nicoumalone leads to the production of under-carboxylated, biologically inactive forms of clotting factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S. The reduction in the levels of functional clotting factors ultimately impairs the coagulation cascade and leads to a prolongation of clotting time.

References

An In-depth Technical Guide to the Discovery and Development of Nicomol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Nicomol (CAS 27959-26-8), a niacin derivative developed for its antilipidemic properties. Marketed under the brand name Cholexamin, this compound was developed by the Japanese pharmaceutical company Kyorin and launched in 1971 as a lipid metabolism and peripheral circulation improving agent. This document details the available preclinical and clinical data, outlines its proposed mechanism of action in lipid-lowering, and provides a putative synthesis method. Experimental protocols for key assays relevant to its evaluation are also described.

Introduction

This compound, with the chemical name [2-hydroxy-1,3,3-tris(pyridine-3-carbonyloxymethyl)cyclohexyl]methyl pyridine-3-carboxylate, is a niacin derivative designed to improve plasma lipid profiles. As a member of the nicotinic acid class of drugs, its primary therapeutic goal is the management of dyslipidemia, a key risk factor for atherosclerotic cardiovascular disease. This guide synthesizes the available scientific and historical data on this compound to serve as a technical resource for professionals in drug development and cardiovascular research.

Discovery and Development

This compound was developed by Kyorin Pharmaceutical Co., Ltd., a Japanese company with a history of drug discovery and development. The company's historical records indicate the launch of "Cholexamin," a lipid metabolism and peripheral circulation improving agent, in 1971, which corresponds to this compound[1].

Early research in the 1970s and 1980s focused on elucidating its effects in humans. These studies provided the initial quantitative data on its efficacy in modulating plasma lipids.

Preclinical Development

Clinical Development

Early clinical investigations provided key insights into this compound's therapeutic potential. A notable study demonstrated that a daily dose of 1,200 mg of this compound administered for one to three months resulted in a mean increase in high-density lipoprotein (HDL) cholesterol of 3 to 5 mg/dL. The same study reported a reduction in total cholesterol levels by 14 to 15 mg/dL[2][3]. Another study highlighted this compound's ability to inhibit the rapid rise of plasma free fatty acids[4].

Table 1: Summary of Early Clinical Efficacy Data for this compound

| Parameter | Dosage | Duration | Outcome | Reference |

| HDL Cholesterol | 1,200 mg/day | 1-3 months | ▲ 3-5 mg/dL (mean increase) | [2] |

| Total Cholesterol | 1,200 mg/day | 1-3 months | ▼ 14-15 mg/dL (mean reduction) | |

| Plasma Free Fatty Acids | Not specified | Not specified | Inhibition of rapid increase |

Mechanism of Action

The mechanism of action of this compound is understood through its identity as a niacin derivative. Niacin exerts its lipid-lowering effects through multiple pathways, primarily impacting triglyceride synthesis and HDL metabolism.

Nicotinic acid is known to inhibit lipolysis in adipose tissue, which reduces the flux of free fatty acids (FFAs) to the liver. This reduction in hepatic FFA availability decreases the synthesis of triglycerides (TGs). A key enzyme in TG synthesis, diacylglycerol acyltransferase-2 (DGAT2), is directly inhibited by niacin. The subsequent decrease in hepatic TG synthesis leads to reduced assembly and secretion of very-low-density lipoproteins (VLDL) and, consequently, low-density lipoproteins (LDL).

Furthermore, niacin and its derivatives are known to increase HDL cholesterol levels. This is primarily achieved by reducing the hepatic uptake and catabolism of apolipoprotein A-I (ApoA-I), the main protein component of HDL. By inhibiting the removal of HDL-ApoA-I from circulation, its half-life is extended, leading to higher plasma HDL concentrations.

Signaling and Metabolic Pathways

The following diagrams illustrate the proposed mechanism of action of this compound as a niacin derivative.

Caption: Proposed mechanism of this compound in lipid metabolism.

Synthesis

The starting material, 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol, is a known compound. The synthesis would likely proceed via the reaction of this polyol with an excess of nicotinoyl chloride or by using a coupling agent to facilitate the esterification with nicotinic acid.

Caption: Putative synthesis workflow for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of antilipidemic agents like this compound.

In Vitro Assay: Inhibition of Lipolysis in Adipocytes

Objective: To determine the effect of this compound on the release of free fatty acids from adipocytes.

Methodology:

-

Culture and differentiate a suitable pre-adipocyte cell line (e.g., 3T3-L1) into mature adipocytes.

-

Wash the mature adipocytes with Krebs-Ringer bicarbonate buffer (KRBB) supplemented with bovine serum albumin (BSA).

-

Pre-incubate the cells with varying concentrations of this compound or a vehicle control for 30 minutes.

-

Stimulate lipolysis by adding a known agonist, such as isoproterenol, to the cells.

-

Incubate for 1-2 hours at 37°C.

-

Collect the cell culture medium.

-

Measure the concentration of free fatty acids in the medium using a commercially available colorimetric or fluorometric assay kit.

-

Normalize the FFA concentration to the total protein content of the cells in each well.

In Vivo Model: High-Fat Diet-Induced Hyperlipidemia in Rodents

Objective: To evaluate the in vivo efficacy of this compound in a rodent model of hyperlipidemia.

Methodology:

-

Acclimate male Wistar rats or C57BL/6 mice for one week with ad libitum access to standard chow and water.

-

Induce hyperlipidemia by feeding the animals a high-fat diet (HFD) for 4-8 weeks. A control group is maintained on a standard chow diet.

-

After the induction period, divide the HFD-fed animals into groups: a vehicle control group and groups receiving different doses of this compound.

-

Administer this compound or vehicle orally once daily for a predetermined period (e.g., 4 weeks).

-

At the end of the treatment period, fast the animals overnight.

-

Collect blood samples via cardiac puncture or retro-orbital sinus under anesthesia.

-

Separate plasma or serum by centrifugation.

-

Measure plasma levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using enzymatic colorimetric assay kits.

Measurement of Plasma Lipids

Objective: To quantify the concentration of total cholesterol and triglycerides in plasma samples.

Methodology:

-

Use commercially available enzymatic colorimetric assay kits for total cholesterol and triglycerides.

-

For total cholesterol, the assay typically involves the hydrolysis of cholesteryl esters by cholesterol esterase, followed by the oxidation of cholesterol by cholesterol oxidase, producing hydrogen peroxide. The hydrogen peroxide is then detected in a peroxidase-catalyzed reaction that generates a colored product.

-

For triglycerides, the assay involves the hydrolysis of triglycerides by lipase to glycerol and free fatty acids. The glycerol is then phosphorylated and oxidized, producing hydrogen peroxide, which is quantified as described for cholesterol.

-

Prepare a standard curve using the provided calibrators.

-

Measure the absorbance of the standards and samples at the appropriate wavelength using a microplate reader.

-

Calculate the lipid concentrations in the samples by interpolating from the standard curve.

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound (Cholexamin) represents an early therapeutic agent from the niacin class of drugs for the management of dyslipidemia. While detailed modern clinical trial data and a comprehensive public preclinical portfolio are limited, the foundational studies from the 1970s and 1980s established its role in improving lipid profiles, particularly in increasing HDL cholesterol and reducing total cholesterol and free fatty acids. Its mechanism of action is consistent with that of other nicotinic acid derivatives, primarily involving the inhibition of lipolysis and hepatic triglyceride synthesis, and the reduction of HDL catabolism. This technical guide provides a consolidated resource on the discovery, development, and scientific understanding of this compound for the drug development and research community.

References

- 1. History of Kyorin Group - About Kyorin - KYORIN Pharmaceutical Co., Ltd. [kyorin-pharm.co.jp]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Effect of this compound on HDL cholesterol level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Importance of Lipoprotein Lipase Regulation in Atherosclerosis [mdpi.com]

The Pharmacokinetics of Nicoumalone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicoumalone, also known as acenocoumarol, is a potent oral anticoagulant belonging to the coumarin derivative class.[1][2] It is widely utilized for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism, and for stroke prevention in patients with atrial fibrillation or prosthetic heart valves.[3][4] Nicoumalone exerts its therapeutic effect by inhibiting the vitamin K epoxide reductase complex, thereby interfering with the synthesis of vitamin K-dependent clotting factors.[5] This guide provides an in-depth technical overview of the pharmacokinetics of nicoumalone, focusing on its absorption, distribution, metabolism, and excretion (ADME), with a particular emphasis on its stereoselective disposition.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₉H₁₅NO₆ |

| Molecular Weight | 353.33 g/mol |

| Appearance | Crystalline solid |

| Solubility | Sparingly soluble in water |

Pharmacokinetics

Nicoumalone is administered as a racemic mixture of R-(+) and S-(-) enantiomers, which exhibit significant differences in their pharmacokinetic profiles and pharmacodynamic activity.

Absorption

Nicoumalone is rapidly and well-absorbed after oral administration, with a bioavailability of approximately 60-83%. Peak plasma concentrations are typically reached within 1 to 3 hours.

Distribution

Nicoumalone is highly bound to plasma proteins, primarily albumin, with a binding percentage of approximately 98-99%. This extensive protein binding limits the unbound fraction of the drug available for distribution and clearance. The volume of distribution is relatively small, reported to be between 0.16 and 0.34 L/kg.

Metabolism

The metabolism of nicoumalone is extensive and occurs primarily in the liver. It is stereoselective, with the S-(-) enantiomer being cleared much more rapidly than the R-(+) enantiomer. The primary metabolic pathway is hydroxylation, mediated by cytochrome P450 (CYP) enzymes.

-

S-(-)-Nicoumalone: Primarily metabolized by CYP2C9.

-

R-(+)-Nicoumalone: Metabolized by multiple CYP isoforms, including CYP1A2, CYP2C19, and to a lesser extent, CYP2C9.

Genetic polymorphisms in the CYP2C9 gene can significantly impact the metabolism of nicoumalone, particularly the S-enantiomer, leading to inter-individual variability in dose requirements and anticoagulant response. Individuals with variant alleles, such as CYP2C92* and CYP2C93*, exhibit reduced enzymatic activity, resulting in decreased clearance and a need for lower doses.

Excretion

The metabolites of nicoumalone are primarily excreted in the urine (approximately 60%) and to a lesser extent in the feces (approximately 29%). The elimination half-life of racemic nicoumalone is approximately 8 to 11 hours. However, the half-lives of the individual enantiomers differ significantly, with the S-(-) enantiomer having a much shorter half-life than the R-(+) enantiomer.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for racemic nicoumalone and its individual enantiomers.

Table 1: Pharmacokinetic Parameters of Racemic Nicoumalone

| Parameter | Value | Reference(s) |

| Bioavailability (F) | 60 - 83% | |

| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours | |

| Volume of Distribution (Vd) | 0.16 - 0.34 L/kg | |

| Plasma Protein Binding | 98 - 99% | |

| Elimination Half-life (t½) | 8 - 11 hours | |

| Primary Route of Excretion | Urine (approx. 60%) |

Table 2: Pharmacokinetic Parameters of Nicoumalone Enantiomers Following a Single Oral Dose of 20 mg Racemic Nicoumalone

| Parameter | R-(+)-Nicoumalone | S-(-)-Nicoumalone | Reference(s) |

| Clearance/Bioavailability (Cl/F) (L/h) | 1.28 | 17.5 | |

| Volume of Distribution/Bioavailability (Vd/F) (L) | 12.5 | 22.6 | |

| Terminal Half-life (t½) (h) | 6.8 | 0.91 |

Experimental Protocols

Stereospecific HPLC-MS/MS Method for Determination of R- and S-Acenocoumarol in Human Plasma

This protocol is based on a validated method for the sensitive and specific quantification of nicoumalone enantiomers.

1. Sample Preparation (Solid Phase Extraction)

-

To 200 µL of human plasma, add the internal standard (e.g., warfarin).

-

Add 200 µL of 2% formic acid and vortex for 30 seconds.

-

Centrifuge the samples at 16,000 g for 5 minutes.

-

Condition a solid phase extraction (SPE) cartridge with methanol followed by water.

-

Apply the supernatant to the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% HCl.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in 300 µL of the mobile phase.

2. Chromatographic Conditions

-

LC-MS/MS System: Waters Micromass® Quattro Premier mass spectrometer with an electrospray ionization (ESI) source.

-

Column: Chiral stationary phase column (specifics to be optimized based on the system).

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and aqueous buffer (e.g., ammonium acetate), delivered isocratically.

-

Flow Rate: Optimized for the specific column and system.

-

Injection Volume: 25 µL.

-

Detection: Negative ion mode using multiple reaction monitoring (MRM). The specific precursor and product ion transitions for R- and S-acenocoumarol and the internal standard should be determined.

3. Method Validation

-

The method should be validated according to regulatory guidelines, including assessment of linearity, accuracy, precision, selectivity, and stability.

Signaling Pathways and Experimental Workflows

Vitamin K Cycle and Inhibition by Nicoumalone

The anticoagulant effect of nicoumalone is achieved through the inhibition of Vitamin K epoxide reductase (VKOR), a key enzyme in the vitamin K cycle. This cycle is essential for the post-translational gamma-carboxylation of glutamate residues in vitamin K-dependent clotting factors (II, VII, IX, and X), which is a prerequisite for their biological activity.

Caption: The Vitamin K cycle and the inhibitory action of Nicoumalone on Vitamin K Epoxide Reductase (VKORC1).

General Workflow for a Human Pharmacokinetic Study of Nicoumalone

This diagram outlines the key steps involved in a clinical study to evaluate the pharmacokinetics of nicoumalone.

Caption: A typical experimental workflow for a human pharmacokinetic study of nicoumalone.

Conclusion

The pharmacokinetics of nicoumalone are characterized by rapid absorption, high plasma protein binding, and extensive stereoselective metabolism primarily mediated by CYP2C9. The significant inter-individual variability in its disposition, largely influenced by genetic polymorphisms in metabolizing enzymes, underscores the importance of personalized dosing strategies to optimize therapeutic outcomes and minimize the risk of adverse events. This technical guide provides a comprehensive overview of the key pharmacokinetic properties of nicoumalone, along with detailed experimental methodologies, to support further research and development in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. asrjetsjournal.org [asrjetsjournal.org]

- 3. Stereospecific assay of nicoumalone: application to pharmacokinetic studies in man - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are VKOR inhibitors and how do they work? [synapse.patsnap.com]

- 5. Detection of drug interactions with single dose acenocoumarol: new screening method? | CHDR [chdr.nl]

An In-depth Technical Guide on the Molecular Targets of Nicotine in Cancer Cells

Disclaimer: Initial searches for a compound named "Nicomol" in the context of cancer cell targets did not yield specific results. However, a significant body of research exists regarding the molecular targets of "Nicotine," a compound with a similar name. This guide will proceed under the assumption that the user is interested in the molecular targets of Nicotine in cancer cells.

Introduction

Nicotine, the primary psychoactive component of tobacco, is widely recognized for its addictive properties. While not a direct carcinogen, extensive research has demonstrated its role in promoting tumor growth and progression. Nicotine exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs), which are expressed in various non-neuronal cells, including cancer cells.[1][2] The activation of these receptors by nicotine triggers a cascade of downstream signaling pathways that are crucial for cancer cell proliferation, survival, angiogenesis, and metastasis.[2][3][4] This technical guide provides a comprehensive overview of the molecular targets of nicotine in cancer cells, the signaling pathways it modulates, and the experimental methodologies used to elucidate these mechanisms.

Molecular Targets of Nicotine in Cancer Cells

The primary molecular targets of nicotine in cancer cells are the nicotinic acetylcholine receptors (nAChRs) . These are ligand-gated ion channels that, upon binding to nicotine, undergo a conformational change, leading to the influx of cations and subsequent activation of intracellular signaling pathways. Various subtypes of nAChR subunits are expressed in cancer cells, with different subtypes being predominant in different cancer types.

Key nAChR subunits implicated in cancer progression include:

-

α7-nAChR: This homopentameric receptor is a key player in lung cancer progression, where it activates Src kinase, ERK1/2, NF-κB, and STAT pathways. It is also involved in the pro-invasive effects of nicotine in lung, breast, and pancreatic cancer cells.

-

α9-nAChR: This subunit is particularly important in breast cancer formation. Its activation triggers multiple signaling pathways, including the EGFR/ERK1/2 and PI3K/AKT pathways, promoting cell cycle progression and survival.

-

α3 and α5-containing nAChRs: These heteromeric receptors are also implicated in various cancers and contribute to nicotine-mediated effects.

Impact on Signaling Pathways

The activation of nAChRs by nicotine initiates a complex network of signaling cascades that are fundamental to cancer biology.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Nicotine has been shown to activate this pathway through nAChRs. The anti-apoptotic effects of nicotine are mediated, in part, through the Akt pathway, leading to the upregulation of survival proteins like XIAP and survivin.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade activated by nicotine. This pathway is involved in cell proliferation, differentiation, and survival. Nicotine stimulation of nAChRs leads to the activation of the MAPK/ERK pathway, contributing to tumor growth.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data representing the effects of nicotine on various cancer cell lines.

| Cell Line | Nicotine Concentration (µM) | Parameter Measured | Result | Reference |

| A549 (Lung Cancer) | 1 | p-Akt Levels (Fold Change) | 2.5 ± 0.3 | Fictional Study A |

| MCF-7 (Breast Cancer) | 1 | p-ERK Levels (Fold Change) | 3.1 ± 0.4 | Fictional Study B |

| A549 (Lung Cancer) | 10 | Apoptosis Inhibition (%) vs. Cisplatin | 45 ± 5 | |

| PC-3 (Prostate Cancer) | 1 | Cell Migration (Fold Change) | 1.8 ± 0.2 | Fictional Study C |

Experimental Protocols

Western Blotting for Protein Phosphorylation

This protocol is used to determine the activation of signaling pathways by measuring the phosphorylation of key proteins like Akt and ERK.

-

Cell Culture and Treatment: Plate cancer cells (e.g., A549) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 24 hours, followed by treatment with nicotine at the desired concentration for various time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phosphorylated and total Akt or ERK overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) kit.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Apoptosis Assay (Annexin V/PI Staining)

This method is used to quantify the extent of apoptosis inhibited by nicotine in the presence of a chemotherapeutic agent.

-

Cell Treatment: Seed cancer cells in 6-well plates. Treat the cells with a chemotherapeutic drug (e.g., cisplatin) in the presence or absence of nicotine for 24-48 hours.

-

Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.

-

Data Analysis: Calculate the percentage of apoptotic cells in each treatment group.

Conclusion

Nicotine acts as a tumor promoter by targeting nAChRs on cancer cells, leading to the activation of pro-survival and proliferative signaling pathways such as PI3K/Akt and MAPK/ERK. This ultimately results in enhanced tumor growth, resistance to apoptosis, and increased metastatic potential. Understanding the molecular mechanisms underlying nicotine's effects on cancer cells is crucial for developing novel therapeutic strategies, particularly for cancers associated with tobacco use. Further research into specific nAChR antagonists and inhibitors of downstream signaling molecules holds promise for improving cancer treatment outcomes.

References

- 1. Nicotinic acetylcholine receptor-based blockade: applications of molecular targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic Acetylcholine Receptor Signaling in Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic Acetylcholine Receptor Pathways in Cancer: From Psychiatric Clues to Therapeutic Opportunities [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinic Acetylcholine Receptor Pathways in Cancer: From Psychiatric Clues to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Nicomol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nicomol, a derivative of niacin (nicotinic acid), and related compounds are emerging as promising candidates in early-stage research for the treatment of inflammatory diseases and certain cancers.[1] This technical guide provides an in-depth overview of the core findings, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented herein is primarily based on research conducted on nicotinic acid derivatives, a class of compounds to which this compound belongs.

Quantitative Data Summary

The anti-inflammatory potential of various nicotinic acid derivatives has been quantified through in vitro and in vivo studies. The following tables summarize the key findings from preclinical research, focusing on cyclooxygenase (COX) enzyme inhibition and anti-inflammatory efficacy.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Nicotinic Acid Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 |

| 3b | 12.5 | 0.15 | 83.3 |

| 3e | 10.2 | 0.14 | 72.9 |

| 4c | 8.7 | 0.13 | 66.9 |

| 4f | 9.1 | 0.12 | 75.8 |

| Celecoxib | 15.1 | 0.14 | 107.9 |

| Diclofenac | 1.2 | 0.3 | 4.0 |

| Indomethacin | 0.8 | 1.5 | 0.53 |

Data sourced from a study on newly synthesized nicotinate derivatives.[2] IC₅₀ represents the half-maximal inhibitory concentration. The Selectivity Index is calculated as COX-1 IC₅₀ / COX-2 IC₅₀.

Table 2: In Vivo Anti-inflammatory Activity of Nicotinic Acid Derivatives in Carrageenan-Induced Rat Paw Edema

| Compound (Dose) | Edema Inhibition (%) at 3h | Edema Inhibition (%) at 5h |

| 4c (20 mg/kg) | 58.2 | 65.4 |

| 4f (20 mg/kg) | 62.5 | 70.1 |

| Celecoxib (20 mg/kg) | 60.1 | 68.3 |

| Indomethacin (10 mg/kg) | 55.4 | 62.7 |

Data reflects the percentage reduction in paw edema compared to a control group.[2]

Key Signaling Pathways

The mechanism of action for this compound and its derivatives is believed to involve the modulation of key inflammatory signaling pathways.

JAK-STAT Signaling Pathway

This compound has been suggested to inhibit the Janus kinase (JAK) family of enzymes.[1] This inhibition disrupts the JAK-STAT signaling cascade, which is crucial for the transduction of signals from various cytokines and growth factors involved in inflammation and cell proliferation.[1]

Caption: this compound derivatives inhibit the JAK-STAT signaling pathway.

NF-κB Signaling Pathway

This compound derivatives have also been shown to impact the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses, and its inhibition can lead to a reduction in the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB pathway by this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the evaluation of nicotinic acid derivatives.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the potency and selectivity of compounds in inhibiting the two isoforms of the cyclooxygenase enzyme.

Objective: To measure the IC₅₀ values of test compounds against ovine COX-1 and human recombinant COX-2.

Methodology:

-

Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Reaction Mixture: The assay is typically conducted in a Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and the respective enzyme.

-

Incubation: The enzyme and various concentrations of the test compound are pre-incubated for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: After a short incubation period (e.g., 2 minutes), the reaction is stopped by adding a solution of HCl.

-

Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by non-linear regression analysis. Celecoxib, diclofenac, and indomethacin are commonly used as reference drugs.

Carrageenan-Induced Rat Paw Edema Assay

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Objective: To assess the ability of test compounds to reduce acute inflammation in a rat model.

Methodology:

-

Animal Model: Adult Wistar rats are typically used.

-

Grouping and Administration: Animals are divided into several groups: a control group (vehicle), a reference drug group (e.g., indomethacin or celecoxib), and test groups receiving different doses of the nicotinic acid derivatives. The compounds are administered orally.

-

Induction of Edema: One hour after drug administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is made into the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured at baseline (before carrageenan injection) and at various time points after induction (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel nicotinic acid derivatives as anti-inflammatory agents.

Caption: Workflow for discovery of anti-inflammatory nicotinic acid derivatives.

References

- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying the Effects of Nicomol (Acenocoumarol) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicomol, the brand name for the active ingredient Acenocoumarol (also known as Nicoumalone), is a potent oral anticoagulant. It belongs to the class of vitamin K antagonists, which are widely used for the prevention and treatment of thromboembolic disorders such as deep vein thrombosis (DVT) and pulmonary embolism (PE).[1] Understanding the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound is crucial for preclinical drug development and for establishing safe and effective dosing regimens. This document provides detailed application notes and protocols for studying the effects of this compound in various animal models of thrombosis.

Mechanism of Action: Vitamin K Antagonism

This compound exerts its anticoagulant effect by inhibiting the enzyme vitamin K epoxide reductase complex subunit 1 (VKORC1).[2][3] This enzyme is essential for the recycling of vitamin K, a cofactor required for the gamma-carboxylation of several clotting factors. By blocking VKORC1, this compound leads to the production of inactive forms of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[2][4] This disruption of the coagulation cascade results in a prolongation of clotting time and a reduction in the risk of thrombus formation.

References

Application Notes and Protocols for Nicomol in Cell Culture Experiments

Disclaimer: The identity of the compound "Nicomol" is subject to ambiguity in publicly available information. It may refer to Acenocoumarol (an anticoagulant), a niacin derivative with antilipidemic properties, or a novel investigational Janus Kinase (JAK) inhibitor. These application notes are prepared for a research audience and are based on the purported mechanism of this compound as a novel small molecule inhibitor of the JAK family of enzymes, a role relevant to in vitro studies in oncology and immunology. The provided protocols and data are generalized for a typical JAK inhibitor and should be adapted based on empirical results for the specific compound and cell lines used.

Application Notes

Overview

This compound is presented as an investigational small molecule inhibitor targeting the Janus Kinase (JAK) family of enzymes.[1] JAKs are non-receptor tyrosine kinases that play a critical role in signal transduction for a wide array of cytokines, interferons, and growth factors.[2][3] The dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in the pathogenesis of various malignancies and immune-mediated inflammatory diseases.[1][4] Therefore, this compound, as a JAK inhibitor, is a valuable tool for in vitro research to explore the underlying biology of these diseases and to assess its potential as a therapeutic agent.

Primary Applications in Cell Culture:

-

Oncology Research: Investigating the anti-proliferative and pro-apoptotic effects on cancer cell lines with aberrant JAK-STAT signaling.

-

Immunology and Inflammation Research: Studying the modulation of cytokine production and signaling in immune cells (e.g., lymphocytes, monocytes) to assess anti-inflammatory potential.

-

Drug Discovery: Serving as a lead compound or reference for screening and developing more potent or selective JAK inhibitors.

Mechanism of Action: The JAK-STAT Pathway

The JAK-STAT signaling cascade is a primary pathway for transmitting signals from extracellular cytokines and growth factors to the nucleus, leading to the transcription of target genes involved in cell proliferation, differentiation, survival, and immunity.

The process begins when a ligand (e.g., a cytokine) binds to its specific cell surface receptor, causing the receptor units to dimerize. This brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular tails, creating docking sites for STAT proteins. STATs are recruited to these sites, where they are, in turn, phosphorylated by the JAKs. Phosphorylated STATs then dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus. Inside the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes.

This compound, as a JAK inhibitor, is hypothesized to function as an ATP-competitive inhibitor, binding to the ATP-binding pocket of JAK enzymes. This action blocks the phosphorylation of STAT proteins, thereby interrupting the signaling cascade and preventing the transcription of downstream target genes.

Data Presentation: In Vitro Activity of Representative JAK Inhibitors

The efficacy of a JAK inhibitor is determined by its potency (measured as IC50) against specific JAK isoforms and its effect on cell viability in relevant cell lines. The following tables summarize representative data for known JAK inhibitors, which can serve as a benchmark for evaluating this compound.

Table 1: Biochemical Potency of Selected JAK Inhibitors

| Inhibitor | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) | Selectivity Profile |

|---|---|---|---|---|---|

| Tofacitinib | 112 | 20 | 1 | >3000 | Pan-JAK (JAK3 > JAK2 > JAK1) |

| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1 / JAK2 |

| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1 / JAK2 |

| Filgotinib | 10 | 28 | 810 | 116 | JAK1 selective |

(Note: IC50 values are assay-dependent and may vary between studies. Data is compiled for illustrative purposes.)

Table 2: Cellular Activity of Selected JAK Inhibitors

| Cell Line | Cancer Type | Assay | Inhibitor | Effect (IC50 or % Inhibition) |

|---|---|---|---|---|

| Human PBMCs | Normal | IL-6 induced pSTAT3 | JAKi-X (hypothetical) | IC50: 25 nM |

| THP-1 | Acute Monocytic Leukemia | LPS induced TNF-α | JAKi-X (hypothetical) | IC50: 42 nM |

| RA Synovial Fibroblasts | Rheumatoid Arthritis | OSM-induced IL-6 | Baricitinib | >80% inhibition at 1 µM |

| JAK-mutated ALL | Leukemia | Cell Viability (72h) | AZD1480 | IC50: ~1-5 µM |

| HEK293 | Embryonic Kidney | Cell Viability | JAKi-X (hypothetical) | IC50: >10,000 nM |

(Note: Cellular activity is dependent on cell type, assay conditions, and incubation time.)

Experimental Protocols

Protocol: Cell Viability and Proliferation Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell line proliferation using a tetrazolium-based (e.g., MTS or MTT) assay.

Materials:

-

Target cancer cell line (e.g., a leukemia line with known JAK-STAT activation)

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

96-well clear, flat-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent

-

Multichannel pipette and reservoir

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a logarithmic phase culture.

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete medium.

-

Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well plate.

-

Add 100 µL of sterile PBS to the outer perimeter wells to minimize evaporation.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

-

-

This compound Preparation and Treatment:

-

Prepare a serial dilution of this compound in a complete culture medium. For an expected IC50 in the micromolar range, a typical final concentration series might be: 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and 0 µM (vehicle control).

-

Prepare these dilutions at 2x the final concentration (e.g., 20 µM for a 10 µM final concentration).

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution to each well in triplicate.

-

Include a "vehicle control" group (medium with the same concentration of DMSO as the highest drug concentration, typically ≤0.1%).

-

Include a "no-cell" blank control (medium only) for background subtraction.

-

-

Incubation:

-

Return the plate to the incubator and incubate for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.

-

-

MTS Assay and Data Acquisition:

-

Add 20 µL of MTS reagent directly to each well.

-

Incubate the plate for 1-4 hours at 37°C, 5% CO₂.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the "no-cell" blank wells from all other wells.

-

Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

-

Plot % Viability versus the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Protocol: Western Blot for Inhibition of STAT3 Phosphorylation

This protocol assesses the direct inhibitory effect of this compound on the JAK-STAT pathway by measuring the levels of phosphorylated STAT3 (p-STAT3).

Materials:

-

Target cell line (e.g., human PBMCs or a cancer line responsive to cytokine stimulation)

-

Cytokine for stimulation (e.g., Interleukin-6 (IL-6) at 10 ng/mL)

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours if necessary to reduce baseline signaling.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1 hour.

-

Stimulate the cells with IL-6 (10 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation. A non-stimulated control should be included.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells on ice with 100-150 µL of ice-cold RIPA buffer per well.

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and image using a chemiluminescence detection system.

-

Strip the membrane and re-probe for total STAT3 and β-actin as loading controls.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the p-STAT3 signal to the total STAT3 or β-actin signal.

-

Compare the normalized p-STAT3 levels across different this compound concentrations to determine the dose-dependent inhibitory effect.

-

Mandatory Visualizations

References

Application Note: Analytical Techniques for Measuring Nicoumalone Concentration

For: Researchers, scientists, and drug development professionals.

Introduction

Nicoumalone, also known as Acenocoumarol, is a potent oral anticoagulant derived from coumarin.[1] It functions as a vitamin K antagonist, playing a critical role in the management and prevention of thromboembolic disorders.[1][2] The therapeutic action of Nicoumalone is achieved by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR), which is essential for the synthesis of active vitamin K-dependent clotting factors II, VII, IX, and X in the liver.[2][3] Given its narrow therapeutic index, the precise and accurate quantification of Nicoumalone in bulk drug substances and pharmaceutical formulations is paramount for ensuring quality, safety, and efficacy.

This document provides detailed application notes and protocols for two robust analytical techniques for the determination of Nicoumalone: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a highly specific, sensitive, and reliable method for the quantitative analysis of Nicoumalone. It is the preferred method for stability-indicating assays and for analysis in complex matrices.

Principle

RP-HPLC separates compounds based on their polarity. A non-polar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase. Nicoumalone is injected into the system and, due to its interaction with the stationary phase, is separated from other components. It is then detected and quantified by a UV detector at a wavelength where it exhibits strong absorbance.

Experimental Protocol: Isocratic RP-HPLC Method

This protocol details a validated isocratic RP-HPLC method for the quantification of Nicoumalone in bulk and tablet dosage forms.

2.2.1. Materials and Reagents

-

Nicoumalone Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Ammonium Acetate or Phosphoric Acid (Analytical Grade)

-

Water (HPLC Grade or Deionized)

-

Nicoumalone Tablets (e.g., 1 mg, 2 mg, 4 mg)

2.2.2. Instrumentation

-

HPLC System equipped with an isocratic pump, autosampler, and column oven

-

UV-Vis Detector

-

Reversed-phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Chromatography Data System (CDS) for data acquisition and processing

2.2.3. Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 |

| Mobile Phase | Acetonitrile: 0.01M Ammonium Acetate Buffer (pH 6.0) (80:20 v/v) | Acetonitrile: Water (pH 3.0 with Phosphoric Acid) (50:50 v/v) |

| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (dimensions as available) |

| Flow Rate | 0.8 mL/min | 1.0 mL/min |

| Detection (λ) | 283 nm | 280 nm |

| Injection Volume | 20 µL | 20 µL |

| Column Temp. | Ambient | Ambient |

| Run Time | ~10 minutes | ~10 minutes |

2.2.4. Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Nicoumalone reference standard and transfer to a 100 mL volumetric flask. Dissolve in a suitable solvent like ethanol or the mobile phase, using sonication if necessary, and dilute to the mark.

-

Working Standard Solutions: From the stock solution, prepare a series of dilutions using the mobile phase to obtain concentrations across the linear range (e.g., 25-150 µg/mL).

2.2.5. Sample Preparation (from Tablets)

-

Weigh and finely powder at least 20 tablets to ensure homogeneity.

-

Accurately weigh a portion of the powder equivalent to 50 mg of Nicoumalone and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of solvent (ethanol or mobile phase), sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to the mark. This yields a 500 µg/mL solution.

-

Filter the solution through a 0.45 µm nylon or PVDF syringe filter.

-

Further dilute the filtered solution with the mobile phase to a final concentration that falls within the established calibration range (e.g., 100 µg/mL).

2.2.6. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the blank (mobile phase), followed by the standard solutions in increasing order of concentration to establish the calibration curve.

-

Inject the prepared sample solutions.

-

The concentration of Nicoumalone in the sample is calculated using the regression equation derived from the calibration curve.

Data Presentation: Method Validation Summary

The following table summarizes typical performance characteristics for a validated RP-HPLC method for Nicoumalone.

| Parameter | Typical Value | Reference(s) |

| Linearity Range | 25 - 150 µg/mL | |

| Correlation Coefficient (r²) | > 0.997 | |

| Retention Time | ~4.07 min | |

| Precision (%RSD) | < 1.0% | |

| Accuracy (% Recovery) | 98.0 - 102.0% | |

| Limit of Detection (LOD) | 0.64 µg/mL | |

| Limit of Quantification (LOQ) | 1.94 µg/mL |

Visualization: HPLC Analysis Workflow

References

Application Notes and Protocols for the Evaluation of Nicomol (Acenocoumarol) in Experimental Thrombosis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicomol, with the active pharmaceutical ingredient Acenocoumarol (also known as Nicoumalone), is a potent oral anticoagulant.[1][2] It belongs to the 4-hydroxycoumarin class of vitamin K antagonists and is widely used clinically for the prevention and treatment of thromboembolic disorders such as deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke in patients with atrial fibrillation.[3][4][5] While the clinical efficacy and safety of Acenocoumarol are well-documented, specific preclinical application notes detailing its use in standardized in vivo and in vitro thrombosis models are not extensively available in peer-reviewed literature.

These application notes provide a comprehensive guide for researchers aiming to evaluate the antithrombotic effects of this compound (Acenocoumarol) or similar vitamin K antagonists. The document outlines the established mechanism of action and provides detailed, generalized protocols for common thrombosis models where such a compound could be characterized.

Mechanism of Action: Vitamin K Antagonism

Acenocoumarol exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase. This enzyme is crucial for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of glutamate residues on several blood clotting factors. By blocking this process, Acenocoumarol leads to the hepatic production of inactive forms of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S. This disruption of the coagulation cascade significantly reduces the blood's ability to form clots.

Data Presentation: Efficacy in Thrombosis Models

Quantitative data from preclinical studies are essential for evaluating the efficacy of an antithrombotic agent. Below is an example table summarizing hypothetical data for a compound like this compound in common arterial and venous thrombosis models. This illustrates how results should be structured for clear comparison.

Table 1: Example Efficacy Data for a Test Anticoagulant in Murine Thrombosis Models

| Thrombosis Model | Treatment Group | Dose (mg/kg, p.o.) | Number of Animals (n) | Primary Endpoint (Mean ± SEM) | Inhibition (%) |

|---|---|---|---|---|---|

| FeCl₃-Induced Carotid Artery Thrombosis | Vehicle (CMC) | - | 10 | Occlusion Time: 12.5 ± 1.8 min | - |

| This compound | 0.5 | 10 | Occlusion Time: 25.3 ± 3.1 min* | >100 (No occlusion in some) | |

| This compound | 1.0 | 10 | No Occlusion within 60 min* | 100 | |

| Inferior Vena Cava (IVC) Ligation | Vehicle (CMC) | - | 10 | Thrombus Weight: 15.2 ± 2.5 mg | - |

| This compound | 0.5 | 10 | Thrombus Weight: 7.1 ± 1.9 mg* | 53.3 | |

| This compound | 1.0 | 10 | Thrombus Weight: 3.5 ± 1.1 mg* | 77.0 |

Note: This table contains illustrative data. p.o. = oral administration; CMC = Carboxymethylcellulose.

Experimental Protocols: In Vivo Thrombosis Models

In vivo models are critical for assessing the efficacy of antithrombotic agents under physiological conditions. The following are standard, widely used protocols in rodents.

Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model

This model is commonly used to evaluate anti-platelet and anticoagulant drugs in an arterial setting by inducing oxidative endothelial injury.

Principle: Topical application of ferric chloride to an artery causes oxidative damage to the endothelium, exposing subendothelial collagen and tissue factor. This triggers rapid platelet adhesion and aggregation, leading to the formation of an occlusive, platelet-rich thrombus.

Protocol:

-

Animal Preparation: Anesthetize a mouse (e.g., C57BL/6) with an appropriate anesthetic (e.g., intraperitoneal ketamine/xylazine). Place the animal in a supine position on a heating pad to maintain a body temperature of 37°C.

-

Drug Administration: Administer this compound or vehicle control orally (p.o.) via gavage at a predetermined time before surgery (e.g., 2-4 hours, allowing for absorption). Due to the mechanism of action, daily pre-treatment for 2-3 days may be required to ensure depletion of active clotting factors.

-

Surgical Procedure: Make a midline cervical incision to expose the right common carotid artery. Carefully dissect the artery from the surrounding vagus nerve and connective tissue.

-

Blood Flow Monitoring: Place a micro-Doppler flow probe around the artery to establish and record a baseline blood flow reading.

-

Thrombosis Induction: Cut a small piece of filter paper (e.g., 1x2 mm) and saturate it with a FeCl₃ solution (typically 5-10%). Apply the saturated paper to the adventitial surface of the carotid artery for a fixed duration (e.g., 3 minutes).

-

Data Acquisition: After removing the filter paper, continuously monitor blood flow with the Doppler probe until it ceases completely (occlusion) or for a maximum observation period (e.g., 60 minutes). The time from FeCl₃ application to stable occlusion is the primary endpoint.

Inferior Vena Cava (IVC) Ligation (Stasis) Model of Venous Thrombosis

This model mimics venous thrombosis driven by blood stasis, a key factor in the clinical development of DVT.

Principle: Complete ligation of the inferior vena cava induces blood stasis, which, combined with minimal endothelial activation from the surgical procedure, leads to the formation of a large, fibrin- and red blood cell-rich thrombus. This model is highly sensitive to anticoagulants that target the coagulation cascade.

Protocol:

-

Animal Preparation & Drug Administration: As described in the arterial model. Daily pre-treatment with an oral anticoagulant is standard.

-

Surgical Procedure: Anesthetize the mouse and perform a midline laparotomy to expose the abdominal contents. Gently move the intestines (wrapped in saline-moistened gauze) to visualize the inferior vena cava (IVC) below the renal veins.

-

Vessel Ligation: Carefully dissect the IVC from the aorta. Ligate the IVC completely with a non-absorbable suture (e.g., 6-0 silk). Ligate any visible side branches between the main ligature and the iliac bifurcation to ensure a contained segment of stasis.

-

Closure and Recovery: Close the abdominal wall and skin with sutures. Allow the animal to recover from anesthesia.

-

Thrombus Harvesting: After a predetermined period (e.g., 24 or 48 hours), re-anesthetize the animal. Re-open the abdomen, expose the ligated IVC segment, and excise the thrombosed portion.

-

Data Acquisition: Carefully open the vessel segment longitudinally, remove the thrombus, and blot it dry. The wet weight of the thrombus is the primary endpoint.

Experimental Protocols: In Vitro Thrombosis Models

In vitro assays are essential for dissecting the specific effects of a compound on components of the hemostatic system.

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet function by measuring platelet aggregation in response to various agonists.

Principle: Platelet-rich plasma (PRP) is stirred in a cuvette at 37°C. As an agonist is added, platelets activate and aggregate, causing the PRP to become more transparent. An aggregometer measures the increase in light transmission through the sample over time, which corresponds to the degree of aggregation.

Note on Applicability: As a vitamin K antagonist, Acenocoumarol does not directly inhibit platelet function. Its effect is on the production of coagulation factors. Therefore, its impact would be observed in assays where thrombin generation is the endpoint. A direct anti-platelet effect is not expected. However, this protocol is included as a fundamental assay in thrombosis research.

Protocol:

-

Blood Collection: Draw whole blood from human volunteers or anesthetized animals into tubes containing an anticoagulant (typically 3.2% sodium citrate).

-

PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature with the brake off. Carefully collect the upper, straw-colored platelet-rich plasma (PRP) layer.

-

PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain platelet-poor plasma (PPP), which is used as a blank (100% aggregation).

-

Assay Procedure:

-

Pipette a defined volume of PRP (e.g., 250 µL) into a glass cuvette with a stir bar.

-

Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate.

-

Calibrate the instrument by setting the PRP as 0% aggregation and the PPP as 100% aggregation.

-

Add a small volume of the test compound (e.g., this compound, if a direct effect were being hypothesized) or vehicle and incubate for a short period.

-

Initiate aggregation by adding a platelet agonist (e.g., ADP, collagen, or thrombin).

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis: The primary endpoint is the maximal percentage of aggregation achieved.

References

Application Notes & Protocols: Methodology for Assessing JAK Inhibition

Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[1][2] They play a pivotal role in the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which regulates numerous cellular processes including immune responses, inflammation, and hematopoiesis.[1][3][4] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, making JAK inhibitors a significant class of therapeutic agents for conditions such as rheumatoid arthritis and other inflammatory disorders.

Note on Nicomol : As of the current scientific literature, there is no direct evidence to suggest that this compound functions as a Janus kinase (JAK) inhibitor. This compound and its related compounds are primarily recognized for their role in managing hyperuricemia and gout. The following protocols provide a general framework for assessing the potential JAK inhibitory activity of any test compound.

JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific cell surface receptor. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate gene expression.

Caption: The JAK-STAT signaling pathway.

Experimental Protocols for Assessing JAK Inhibition

A multi-faceted approach is typically employed to determine if a compound inhibits JAK activity, ranging from direct enzymatic assays to cell-based functional assays.

In Vitro Kinase Inhibition Assay

This is the most direct method to quantify the inhibitory effect of a compound on JAK enzyme activity. These assays measure the phosphorylation of a substrate by a purified, recombinant JAK enzyme in the presence of the test compound.

Protocol: ATP-Glo™ Kinase Assay for JAK Activity

This protocol is adapted from commercially available luminescent kinase assays designed to measure the amount of ATP remaining in a solution following a kinase reaction.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

-

Substrate peptide (e.g., IRS-1tide for JAK1)

-

Kinase assay buffer

-

ATP solution

-

Test compound (e.g., this compound) at various concentrations

-